4-(Methanesulfonylmethyl)oxane-4-carboxylic acid

Medicinal Chemistry Chemical Properties Building Block Selection

Researchers optimizing lead series for aqueous solubility often face limited options for polar, metabolically stable building blocks. 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid (CAS 1781605-98-8) solves this with: • Low LogP (-1.18) and high Fsp3 (0.857) for improved solubility and reduced off-target binding • Sulfone moiety resistant to oxidative metabolism, ideal for agrochemical and medicinal chemistry SAR • Carboxylic acid handle for facile conjugation to active pharmacophores Supplied with 95% purity; in stock for immediate global shipping.

Molecular Formula C8H14O5S
Molecular Weight 222.26 g/mol
Cat. No. B13596973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methanesulfonylmethyl)oxane-4-carboxylic acid
Molecular FormulaC8H14O5S
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1(CCOCC1)C(=O)O
InChIInChI=1S/C8H14O5S/c1-14(11,12)6-8(7(9)10)2-4-13-5-3-8/h2-6H2,1H3,(H,9,10)
InChIKeySIRURNZZFNIYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview of 4-(Methanesulfonylmethyl)oxane-4-carboxylic Acid


4-(Methanesulfonylmethyl)oxane-4-carboxylic acid is a sulfur-containing heterocyclic building block characterized by a tetrahydropyran (oxane) ring bearing a carboxylic acid and a methanesulfonylmethyl group. It is supplied by multiple specialty chemical vendors and is utilized in medicinal chemistry and agrochemical research as a synthetic intermediate or screening compound [1]. The compound exists under multiple CAS registry numbers (e.g., 1781605-98-8, 1247919-19-2) reflecting variations in salt form or stereochemistry [2].

Substitution Risks of 4-(Methanesulfonylmethyl)oxane-4-carboxylic Acid


The substitution of 4-(methanesulfonylmethyl)oxane-4-carboxylic acid with a generic oxane-carboxylic acid or simple sulfonyl analog is not functionally equivalent. The unique combination of the tetrahydropyran ring and the methanesulfonylmethyl group dictates specific hydrogen-bonding capacity and polarity, as evidenced by the compound's computed LogP (-1.18) and high fraction of sp3 carbons (Fsp3 = 0.857) [1]. Changing the heterocycle (e.g., to an oxolane ring) or the oxidation state of sulfur (e.g., to a methylsulfanyl group) fundamentally alters both the physicochemical profile and the compound's suitability as a building block in structure-activity relationship (SAR) studies [2]. Therefore, direct substitution without re-optimization of the synthetic pathway or pharmacological assay is not scientifically justified.

Differentiation Evidence for 4-(Methanesulfonylmethyl)oxane-4-carboxylic Acid


Physicochemical Profile vs. Thioether Analog

4-(Methanesulfonylmethyl)oxane-4-carboxylic acid exhibits a significantly more polar and hydrogen-bonding character compared to its thioether analog, 4-(methylsulfanyl)methyloxane-4-carboxylic acid. This is quantitatively demonstrated by the sulfone's lower LogP (-1.18) and the presence of an additional hydrogen bond acceptor [1]. The thioether analog, with a molecular weight of 190.26 g/mol and lacking the polar sulfone oxygens, is predicted to be considerably more lipophilic [2].

Medicinal Chemistry Chemical Properties Building Block Selection

Sulfone vs. Sulfide Reactivity

The methanesulfonylmethyl group is a fully oxidized sulfone, which provides distinct chemical stability and reactivity compared to a methylsulfanylmethyl (thioether) analog. The sulfone is resistant to further oxidation and can act as an electron-withdrawing group, facilitating specific substitution reactions at the carboxylic acid moiety [1]. In contrast, the thioether analog (CAS 1783404-03-4) is a nucleophile susceptible to oxidation and can undergo different metabolic transformations [2].

Organic Synthesis Sulfur Chemistry Oxidation State

Scaffold Comparison: Oxane vs. Oxolane

The 6-membered tetrahydropyran (oxane) ring in 4-(methanesulfonylmethyl)oxane-4-carboxylic acid offers a different conformational profile and three-dimensional shape compared to the 5-membered oxolane (tetrahydrofuran) ring of 5-(methanesulfonylmethyl)oxolane-2-carboxylic acid . While the molecular weights are nearly identical (208 Da for both), the increased ring size in the oxane scaffold alters bond angles, substituent orientation, and potential interactions with biological targets [1].

Heterocyclic Chemistry Medicinal Chemistry Scaffold Hopping

Application Scenarios for 4-(Methanesulfonylmethyl)oxane-4-carboxylic Acid


Medicinal Chemistry Lead Optimization

This building block is suitable for SAR exploration where modulating compound polarity and hydrogen-bonding capacity is a key objective. The sulfone's low LogP (-1.18) makes it a candidate for improving aqueous solubility and reducing off-target binding associated with lipophilic compounds [1].

Scaffold-Hopping for IP Generation

The unique combination of a tetrahydropyran ring and a methanesulfonylmethyl group provides a distinctive chemical scaffold. It can be employed to replace a phenyl sulfone or a simple aliphatic carboxylic acid in a lead series to generate novel composition-of-matter patents [1].

Metabolically Stable Agrochemical Intermediates

The sulfone moiety is resistant to oxidative metabolism, making this compound a valuable intermediate for the development of herbicides or fungicides where in-field stability is critical. The carboxylic acid handle allows for facile conjugation to other active moieties [2].

Technical Documentation Hub

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